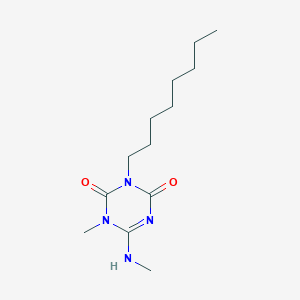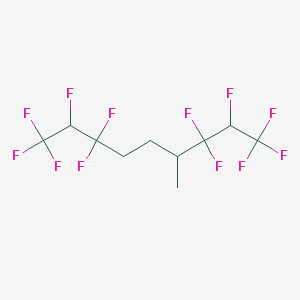![molecular formula C15H17NO2S B14607161 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium CAS No. 60263-92-5](/img/structure/B14607161.png)
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring with an oxidized nitrogen atom, a sulfinyl group, and a trimethylphenyl substituent, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium typically involves the oxidation of pyridine derivatives. One common method includes the use of pyridine N-oxides as starting materials. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfinyl group. The trimethylphenyl group can be introduced through Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
化学反応の分析
Types of Reactions
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
科学的研究の応用
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trimethylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules, influencing biological pathways and cellular processes .
類似化合物との比較
Similar Compounds
Pyridine N-oxide: A simpler analog with similar oxidation properties.
2,3,6-Trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Sulfinyl Pyridines: Compounds with similar sulfinyl functional groups.
Uniqueness
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is unique due to the combination of its oxidized pyridine ring, sulfinyl group, and trimethylphenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
60263-92-5 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC名 |
1-oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium |
InChI |
InChI=1S/C15H17NO2S/c1-11-7-8-12(2)14(13(11)3)10-19(18)15-6-4-5-9-16(15)17/h4-9H,10H2,1-3H3 |
InChIキー |
LJEPNISDEZZFJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)CS(=O)C2=CC=CC=[N+]2[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


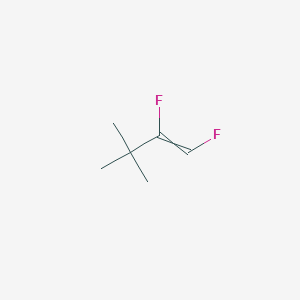
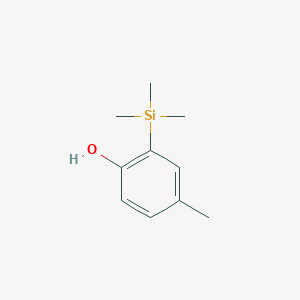

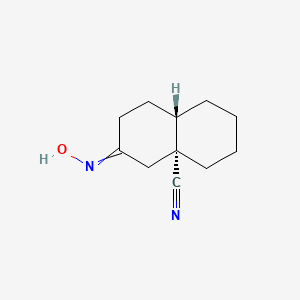
![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
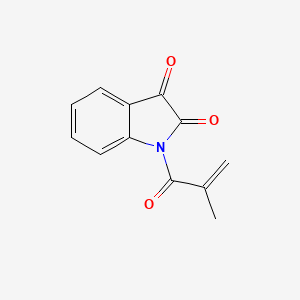
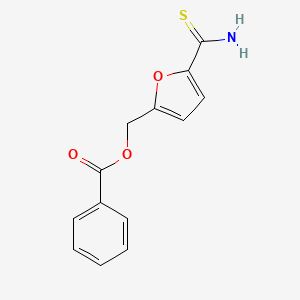
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)


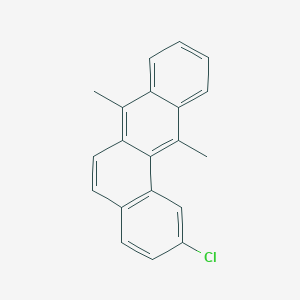
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
